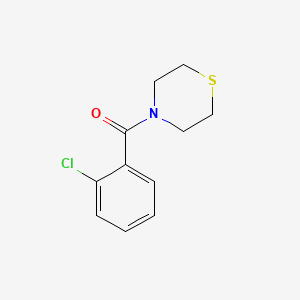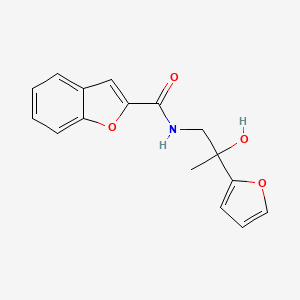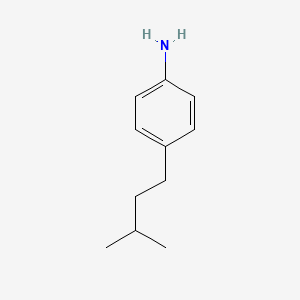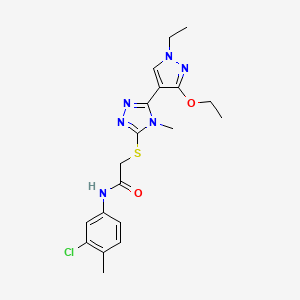
(2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone, also known as CTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM is a member of the thiazinanone family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用机制
The exact mechanism of action of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is not fully understood. However, it is believed that (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone exerts its therapeutic effects by modulating the immune system and reducing the production of inflammatory mediators. (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone may also act on ion channels and receptors involved in pain perception and tumor growth.
Biochemical and Physiological Effects
(2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has been shown to have a range of biochemical and physiological effects. In animal models, (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has also been shown to have antimicrobial activity against a range of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone for lab experiments is its versatility. (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone can be easily synthesized and modified to produce analogs with different biological activities. Additionally, (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone research. One area of interest is the development of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone analogs with improved solubility and bioavailability. Additionally, (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone could be further investigated for its potential as a treatment for other diseases, such as Alzheimer's disease and cancer. Finally, the mechanisms of action of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone could be further elucidated to better understand its therapeutic potential.
Conclusion
In conclusion, (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is a synthetic compound with promising therapeutic potential. (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has been extensively studied for its anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The synthesis of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is relatively straightforward, and the compound can be easily modified to produce analogs with different biological activities. While there are some limitations to (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone research, such as its poor solubility in water, there are several future directions for (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone research that could lead to the development of new therapies for a range of diseases.
合成方法
The synthesis of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 4-aminothiophenol in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis of (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is relatively straightforward and can be achieved in good yields.
科学研究应用
(2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory and analgesic properties. Studies have shown that (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has also been investigated for its antitumor properties, with promising results in preclinical studies. Additionally, (2-Chlorophenyl)(1,4-thiazinan-4-yl)methanone has been shown to have antimicrobial activity against a range of bacteria and fungi.
属性
IUPAC Name |
(2-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULVKSQKLLEGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)


![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)

![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)
